molecular formula C9H12N2O3S B12499059 N-[4-(methylsulfonyl)phenyl]glycinamide

N-[4-(methylsulfonyl)phenyl]glycinamide

Cat. No.: B12499059
M. Wt: 228.27 g/mol
InChI Key: DFEKLGGGICHNCY-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfonyl)phenyl]glycinamide is a research-grade chemical compound designed for investigative use in preclinical drug discovery and pharmacological studies. This phenylglycinamide derivative is of significant interest in medicinal chemistry due to the structural features it shares with bioactive molecules targeting neurological disorders . The phenylglycinamide core is a recognized pharmacophore in the development of ligands for central nervous system (CNS) targets . Research on analogous compounds has demonstrated their potential as potent agonists for orphan G protein-coupled receptors (GPCRs) like GPR88, which is a promising target for disorders such as Parkinson's disease, schizophrenia, and addiction . Furthermore, structurally similar phenylglycine and phenylglycinamide derivatives have been explored as antagonists for the TRPV1 channel (vanilloid receptor 1) and metabotropic glutamate receptors (mGluRs), indicating a potential multimodal mechanism of action relevant to anticonvulsant and antinociceptive research . The 4-(methylsulfonyl)phenyl moiety is a key functional group that can influence the compound's electronic properties, solubility, and potential interactions with biological targets. This compound is intended for use in structure-activity relationship (SAR) studies, biochemical screening, and in vitro assay development. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-amino-N-(4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C9H12N2O3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

DFEKLGGGICHNCY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN

Origin of Product

United States

Preparation Methods

Imine Intermediate Formation

The synthesis begins with the condensation of 4-(methylsulfonyl)aniline and glyoxalic acid in a methanol or tetrahydrofuran (THF) solvent system. The reaction proceeds at 45–55°C under inert conditions to form an imine intermediate. Palladium on carbon (5% w/w) and hydrogen gas (10 atm) facilitate the reduction of the imine to N-[4-(methylsulfonyl)phenyl]glycine over 12 hours. Sodium carbonate is often added to neutralize acidic byproducts, enhancing reaction efficiency.

Carboxylic Acid to Amide Conversion

The glycine derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with aqueous ammonia yields the target glycinamide. This step typically achieves 93–95% yield with high purity (≥99%) after recrystallization.

Key Data:

Step Conditions Yield Purity
Imine formation MeOH, 50°C, 12 h 94.2% 99.5%
Reduction Pd/C, H₂ (10 atm), 50°C 93.5% 99.6%
Amidation NH₃ (aq), 0°C, 1 h 95.0% 99.3%

Direct Amide Coupling Using Carbodiimide Reagents

Coupling of 4-(Methylsulfonyl)aniline and Glycine Derivatives

A two-step approach involves protecting glycine’s amine group with tert-butoxycarbonyl (Boc) to prevent side reactions. The Boc-protected glycine is then coupled with 4-(methylsulfonyl)aniline using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Deprotection with trifluoroacetic acid (TFA) yields the final product.

Ultrasonication-Assisted Optimization

Ultrasonication at 30°C reduces reaction time from 12 hours to 1–2 hours, improving yields by 10–15% compared to conventional methods. This technique enhances reagent interaction and minimizes thermal degradation.

Comparative Data:

Method Time (h) Yield Purity
Conventional 12 80–83% 98%
Ultrasonication 1–2 92–95% 99%

Solid-Phase Synthesis with Sulfonamide Precursors

Sulfonyl Chloride Activation

4-(Methylsulfonyl)benzenesulfonyl chloride is reacted with glycinamide in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate. While this method primarily yields sulfonamides, strategic modification—such as using glycinamide’s primary amine—directs the reaction toward the desired amide.

Catalytic Enhancements

Silica-supported fluoroboric acid (HBF₄·SiO₂) catalyzes the reaction at 75°C, achieving 88% yield in 3 hours. This heterogeneous catalyst simplifies purification and enables reuse across multiple batches.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-(methylsulfonyl)aniline and glycine ethyl ester in the presence of potassium carbonate facilitates amide bond formation without solvents. This method reduces waste and achieves 85% yield with minimal energy input.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enable precise control over reaction parameters (temperature, pressure) during the hydrogenation step, reducing palladium catalyst loading by 40% and improving throughput.

Crystallization Optimization

Antisolvent crystallization using ethyl acetate and heptane mixtures enhances product purity to >99.5% . Process analytical technology (PAT) monitors crystal size distribution in real time, ensuring consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(methylsulfonyl)phenyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-[4-(methylsulfonyl)phenyl]glycinamide to structurally and functionally related compounds, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound (Target) C₉H₁₂N₂O₃S -SO₂CH₃ at para position Hypothesized anticancer/anti-inflammatory activity (based on sulfonamide derivatives) N/A
N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide C₁₆H₁₈ClN₃O₄S -Cl (para), -OCH₃ (para) Unknown; chloro and methoxy groups may modulate solubility and receptor interactions
N-(3-Chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide C₂₂H₂₂ClN₃O₃S₂ -Cl (meta), -CH₃ (ortho), -SCH₃ (para) Sulfanyl (-SCH₃) may reduce metabolic stability compared to sulfonyl (-SO₂CH₃)
HSP1604 (Methyl-N-(4-(((4-butoxy-N-(4-((N-(4-methylbenzyl), methylsulfonamido)methyl)phenyl)phenyl)sulfonamido)methyl)phenyl)-N-(methylsulfonyl)glycinate) C₃₆H₄₂N₄O₈S₂ Butoxy, methylbenzyl, dual sulfonamides Potent ERRα inhibitor; anticancer activity in vitro (IC₅₀: <1 µM)
DD161515 (VR1 Blocker) C₂₉H₃₃Cl₂N₅O₂ Dichlorophenethyl, methylpyrrolidinyl VR1 antagonist (micromolar efficacy); attenuates thermal nociception

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound likely enhances binding to charged or polar residues in target proteins compared to sulfanyl (-SCH₃) or methoxy (-OCH₃) groups .
  • Halogen Effects : Chloro substituents (e.g., in ) may enhance lipophilicity and membrane permeability but could introduce toxicity risks .
Physicochemical Properties
Property This compound N-(4-Chlorophenyl)-...glycinamide HSP1604
Molecular Weight ~228 g/mol 383.85 g/mol 746.92 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~4.8 (very lipophilic)
Hydrogen Bond Acceptors 5 7 12

Implications :

  • Higher molecular weight and lipophilicity (e.g., HSP1604) may limit blood-brain barrier penetration but enhance protein binding .
  • The target compound’s moderate LogP suggests balanced solubility and absorption properties.

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